N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that features a benzooxazole ring, a phenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps:
Formation of the Benzooxazole Ring: This can be achieved by cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Coupling with Phenyl Group: The benzooxazole ring is then coupled with a phenyl group through a Suzuki or Heck coupling reaction.
Nitration: The phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: The nitrobenzene derivative is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate.
Amidation: Finally, the compound is amidated with 4-methoxy-3-nitrobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe or marker in various biological assays due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzooxazole ring and nitrobenzamide moiety are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Benzooxazol-2-yl-phenyl)-4-methyl-3-nitro-benzamide
- N-(4-Benzooxazol-2-yl-phenyl)-4-chloro-3-nitro-benzamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets.
Properties
Molecular Formula |
C21H15N3O5 |
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Molecular Weight |
389.4g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O5/c1-28-19-11-8-14(12-17(19)24(26)27)20(25)22-15-9-6-13(7-10-15)21-23-16-4-2-3-5-18(16)29-21/h2-12H,1H3,(H,22,25) |
InChI Key |
JKWAXXSBODOGOQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] |
Origin of Product |
United States |
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